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Introduction

These application notes provide a comprehensive overview of the standard operating
procedure for ADA-011, a monoclonal antibody targeting the Leukocyte Immunoglobulin-like
Receptors B (LILRB) family of immune checkpoint receptors. ADA-011 has been investigated
for its potential as a therapeutic agent in advanced solid tumors. The information presented
here is based on the Phase 1 clinical trial NCT05601219 and preclinical literature on LILRB

signaling.

ADA-011 is designed to block the inhibitory signaling of LILRB family members, thereby
restoring and enhancing anti-tumor immune responses.[1] This document outlines the scientific
rationale, experimental protocols, and data presentation related to the clinical investigation of
ADA-011.

Scientific Rationale: The LILRB Signaling Pathway

The LILRB family of receptors are inhibitory immune checkpoints that play a crucial role in
immune evasion by cancer cells.[1] LILRB1 (also known as ILT2), a prominent member of this
family, is expressed on various immune cells, including macrophages, T cells, and Natural Killer
(NK) cells.[2][3] Tumor cells can express the ligands for LILRB1, primarily MHC class |
molecules, which act as a "don't eat me" signal to macrophages and inhibit the cytotoxic
functions of T cells and NK cells.[3][4][5]
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Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMS) in the
cytoplasmic domain of LILRB1 become phosphorylated. This leads to the recruitment of
phosphatases, such as SHP-1 and SHP-2, which dephosphorylate downstream signaling
molecules, thereby dampening activating immune signals.[2] By blocking this interaction, ADA-
011 is hypothesized to unleash the anti-tumor activity of these immune cells. The combination
with a PD(L)-1 inhibitor is expected to have a synergistic effect by targeting two distinct immune
checkpoint pathways.
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Experimental Protocols

The following protocols are based on the Phase 1 clinical trial NCT05601219 for ADA-011.

Patient Population and Eligibility Criteria

A critical first step is the careful selection of the patient population.
Inclusion Criteria:

e Adults (18 years or older).
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« Histologically or cytologically confirmed incurable or metastatic solid tumor that is advanced
or recurrent.

o Disease progression since the last antitumor therapy.

» No existing recognized standard therapy.

o Eastern Cooperative Oncology Group (ECOG) performance status of <2.

o Measurable disease as per RECIST v1.1.

e Adequate organ function.[6][7]

Exclusion Criteria:

o Treatment with systemic antineoplastic therapy within 2 weeks prior to the first dose.

o Chronic use of corticosteroids (>10 mg daily of prednisone or equivalent) within 4 weeks
prior to the first dose.

e Major surgery within 4 weeks prior to the first dose.

o Adverse events from prior anticancer therapy that have not resolved to Grade <1 (except for
alopecia).

e Known central nervous system (CNS) disease involvement.

» Active uncontrolled viral, bacterial, or systemic fungal infection, including SARS-CoV-2.
» History of severe, chronic, or active autoimmune disease.

 Prior solid organ or allogeneic hematopoietic stem cell transplant.

e Pregnancy or breastfeeding.[6][7]

Study Design and Treatment Administration

The study follows a dose-escalation and dose-expansion design.
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Study Arms:
e Monotherapy: ADA-011 administered intravenously.

o Combination Therapy: ADA-011 administered intravenously in combination with a PD(L)-1
inhibitor.[8]

Dosing Regimen:
o ADA-011 is administered as an intravenous (IV) infusion every 3 weeks (Q3W).[6][9]

e The study consists of a dose-escalation phase to determine the recommended Phase 2 dose
(RP2D), followed by a dose-expansion phase to further evaluate safety and preliminary
efficacy.[8]

Experimental Workflow
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Assessment and Endpoints

Primary Outcome Measures:
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 Incidence of Dose-Limiting Toxicities (DLTSs).
¢ Incidence of Adverse Events (AEs) and Serious Adverse Events (SAES).
Secondary Outcome Measures:
e Pharmacokinetics (PK):
o Maximum concentration (Cmax) of ADA-011.
o Area under the concentration-time curve (AUC) of ADA-011.[9]
e Immunogenicity:
o Number of participants positive for anti-drug antibodies (ADA) to ADA-011.[9]

e Preliminary Efficacy:

o

Objective Response Rate (ORR) per RECIST v1.1.

[¢]

Duration of Response (DOR).

o

Disease Control Rate (DCR).

[e]

Progression-Free Survival (PFS).

Detailed Methodologies

o Safety and Tolerability Assessment: Adverse events are monitored continuously and graded
according to the National Cancer Institute Common Terminology Criteria for Adverse Events
(NCI CTCAE) version 5.0. Dose-limiting toxicities are generally defined as Grade 3 or higher
toxicities deemed medically significant.[9]

o Pharmacokinetic Analysis: Serum samples are collected at predetermined time points
following ADA-011 infusion. The concentrations of ADA-011 are measured using a validated
bioanalytical method, likely an enzyme-linked immunosorbent assay (ELISA) or a similar
ligand-binding assay, to determine PK parameters such as Cmax and AUC.
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e Immunogenicity Assessment: Serum samples from participants are analyzed for the
presence of anti-drug antibodies (ADAs) against ADA-011 using a neutralizing antibody
assay.[9] This is typically a multi-tiered approach involving a screening assay, a confirmatory
assay, and a characterization of the neutralizing potential of the detected ADAs.

o Tumor Response Evaluation: Tumor assessments are performed at baseline and at regular
intervals during the study using imaging techniques such as CT or MRI. Tumor response is
evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Data Presentation

As the Phase 1 clinical trial for ADA-011 (NCT05601219) was terminated due to an internal
company decision unrelated to safety, and no results have been publicly posted, quantitative
data from the study is not available. The following tables are templates for how such data
would be structured for presentation.

Table 1: Summary of Patient Demographics and
Baseline Characteristics
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. ADA-011 ADA-011 + PD(L)-1
Characteristic . Total (N=2)
Monotherapy (N=X) Inhibitor (N=Y)

Age, median (range)

Sex, n (%)

Male

Female

ECOG Status, n (%)

0

1

2

Tumor Type, n (%)

[Specify Type]

[Specify Type]

Prior Lines of Therapy

Median (range)

Table 2: Summary of Treatment-Emergent Adverse
Events (TEAES)

Adverse Event (by ADA-011 Monotherapy ADA-011 + PD(L)-1
preferred term) (N=X) Inhibitor (N=Y)

All Grades, n (%) Grade =3, n (%)

[Specify AE]

[Specify AE]

[Specify AE]

Table 3: Preliminary Efficacy Results (per RECIST v1.1)
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ADA-011 Monotherapy ADA-011 + PD(L)-1
(N=X) Inhibitor (N=Y)

Outcome

Objective Response Rate, n
(%)

Complete Response (CR)

Partial Response (PR)

Disease Control Rate, n (%)

CR + PR + Stable Disease

Median Duration of Response

(months, 95% CI)

Median Progression-Free

Survival

(months, 95% CI)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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